

Optimizing N-Methyl Amisulpride dosage to minimize side effects

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Compound of Interest

Compound Name: *N-Methyl Amisulpride*

Cat. No.: B609603

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Technical Support Center: N-Methyl Amisulpride (LB-102)

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing **N-Methyl Amisulpride** (LB-102) dosage to minimize side effects during clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is **N-Methyl Amisulpride** (LB-102) and how does it differ from amisulpride?

N-Methyl Amisulpride (LB-102) is a patented N-methylated analogue of amisulpride, a benzamide derivative used as an antipsychotic.^{[1][2]} It is designed to have increased lipophilicity, which improves its ability to cross the blood-brain barrier.^{[2][3]} This enhanced permeability is expected to result in higher brain-to-plasma concentration ratios, potentially allowing for lower therapeutic doses compared to amisulpride and, consequently, a reduced risk of peripheral side effects.^{[3][4]}

Q2: What is the primary mechanism of action for **N-Methyl Amisulpride**?

N-Methyl Amisulpride is a selective dopamine D2/D3 receptor and serotonin 5-HT₇ receptor antagonist.^{[1][3]} Its therapeutic effects in schizophrenia are believed to be mediated through the blockade of these receptors.

Q3: What are the most common dose-limiting side effects observed with **N-Methyl Amisulpride**?

Based on Phase 1 clinical trial data, the most common dose-limiting side effects are extrapyramidal symptoms (EPS), specifically acute dystonia.[1][2] Other notable side effects include transient increases in prolactin levels and QT interval prolongation, particularly at higher doses.[1][2][5]

Q4: How can the risk of extrapyramidal symptoms (EPS) be minimized?

The incidence of EPS is dose-dependent.[1][2] In a Phase 1 study, instances of acute dystonia were reported at doses of 100 mg once daily (QD), 75 mg twice daily (BID), and two cases at 100 mg BID (totaling 200 mg/day).[1][2] The 200 mg/day dosing arm was discontinued due to these events.[1][2] Therefore, maintaining the total daily dose below 150 mg is recommended to minimize the risk of EPS.[4]

Q5: What is the relationship between **N-Methyl Amisulpride** dosage and dopamine receptor occupancy?

A 50 mg daily dose of **N-Methyl Amisulpride** has been shown to achieve 60-80% occupancy of the dopamine D2 receptor.[6] This is a clinically relevant target for antipsychotic efficacy. For comparison, amisulpride requires doses of 300-400 mg per day to achieve similar levels of receptor occupancy.[6]

Troubleshooting Guides

Managing Extrapyramidal Symptoms (EPS)

Issue: The subject is experiencing acute dystonia (e.g., muscle spasms, involuntary movements) after administration of **N-Methyl Amisulpride**.

Troubleshooting Steps:

- **Dose Reduction:** Immediately consider reducing the dosage or discontinuing the administration of **N-Methyl Amisulpride**. The Phase 1 study indicated that EPS is more likely at total daily doses of 150 mg and above.[1][2][6]

- **Pharmacological Intervention:** For acute management of dystonia, the administration of an anticholinergic agent, such as benztropine or diphenhydramine, can be effective.
- **Monitoring:** Closely monitor the subject for resolution of symptoms. If symptoms persist or worsen, medical intervention is required.
- **Future Dosing:** If **N-Methyl Amisulpride** is to be re-initiated, it should be at a significantly lower dose with slow titration and careful monitoring for any signs of EPS.

Addressing Hyperprolactinemia

Issue: The subject exhibits elevated prolactin levels in serum analysis.

Troubleshooting Steps:

- **Clinical Assessment:** Evaluate for clinical signs of hyperprolactinemia, such as gynecomastia, galactorrhea, or menstrual irregularities. In the Phase 1 study, elevated prolactin levels were transient and did not result in clinical observations.[1][2][5]
- **Dose-Correlation:** Assess if the increase in prolactin correlates with the administered dose of **N-Methyl Amisulpride**.
- **Monitoring:** Continue to monitor prolactin levels. If they remain persistently elevated or if clinical symptoms develop, a dose reduction or discontinuation should be considered.

Mitigating QT Interval Prolongation

Issue: ECG monitoring indicates a prolongation of the QT interval.

Troubleshooting Steps:

- **Dose Evaluation:** Transient QT interval prolongation was observed at a 200 mg dose in the Phase 1 study.[1][2] If QT prolongation is detected, the dosage of **N-Methyl Amisulpride** should be reviewed and likely reduced.
- **Concomitant Medications:** Review all concomitant medications for any that are also known to prolong the QT interval. The combination of such drugs with **N-Methyl Amisulpride** should be avoided.

- **Electrolyte Monitoring:** Check serum potassium and magnesium levels, as imbalances can exacerbate QT prolongation.
- **Cardiology Consultation:** If significant QT prolongation is observed, a consultation with a cardiologist is recommended.

Data Presentation

Table 1: Summary of Side Effects from Phase 1 Clinical Trial of **N-Methyl Amisulpride** (LB-102)

Side Effect	Doses Associated with Onset	Severity	Notes
Extrapyramidal Symptoms (Acute Dystonia)	100 mg QD, 75 mg BID, and 100 mg BID (200 mg/day total)[1][2]	Mild to Moderate	Led to discontinuation of the 200 mg/day cohort in the multiple ascending dose (MAD) study.[1][2]
Increased Prolactin Levels	Observed across multiple doses.[1][2][5]	Mild	Transient and not associated with clinical observations. [1][2][5]
QT Interval Prolongation	Evidence of transient prolongation at the 200 mg dose.[1][2]	Mild	Did not result in clinical observation or trigger stopping criteria in the Phase 1 study.[1][2]

Table 2: **N-Methyl Amisulpride** (LB-102) vs. Amisulpride: Dosage and Receptor Occupancy

Compound	Effective Daily Dose for 60-80% D2 Receptor Occupancy	Reference
N-Methyl Amisulpride (LB-102)	50 mg	[6]
Amisulpride	300 - 400 mg	[6]

Experimental Protocols

Phase 1 Clinical Trial Methodology for N-Methyl Amisulpride (LB-102)

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[4][7]

Participants: 64 healthy adult volunteers aged 18-55 years.[5]

Dosage Regimens:

- Single Ascending Dose (SAD): Doses ranged from 10 mg to 200 mg.[5] The initially planned higher doses were adjusted based on safety and pharmacokinetic data from lower dose cohorts.[7]
- Multiple Ascending Dose (MAD): Dosing cohorts were evaluated, with adjustments made based on observed adverse events. The 100 mg BID (200 mg/day) cohort was discontinued due to the occurrence of EPS.[1][2][5]

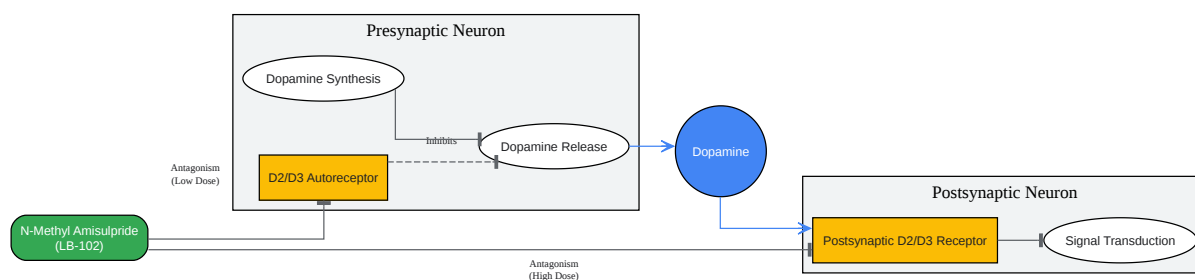
Primary Endpoint: Safety and tolerability of **N-Methyl Amisulpride**. [4]

Secondary Endpoint: Pharmacokinetics of **N-Methyl Amisulpride**. [4]

Key Assessments:

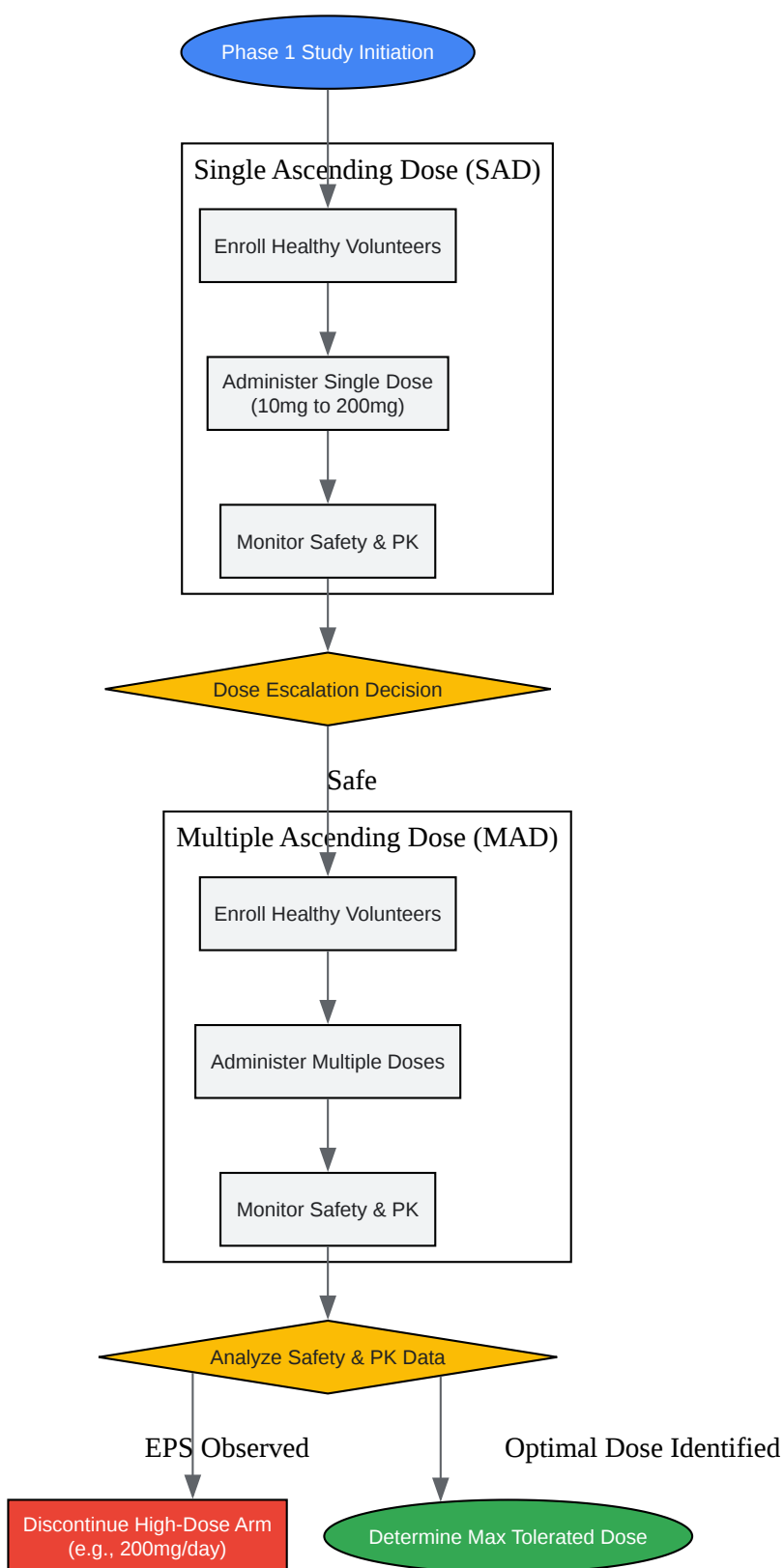
- Monitoring for adverse events, with a focus on EPS, prolactin levels, and ECG changes (QT interval).
- Pharmacokinetic blood sampling to determine plasma concentrations of LB-102.[7]

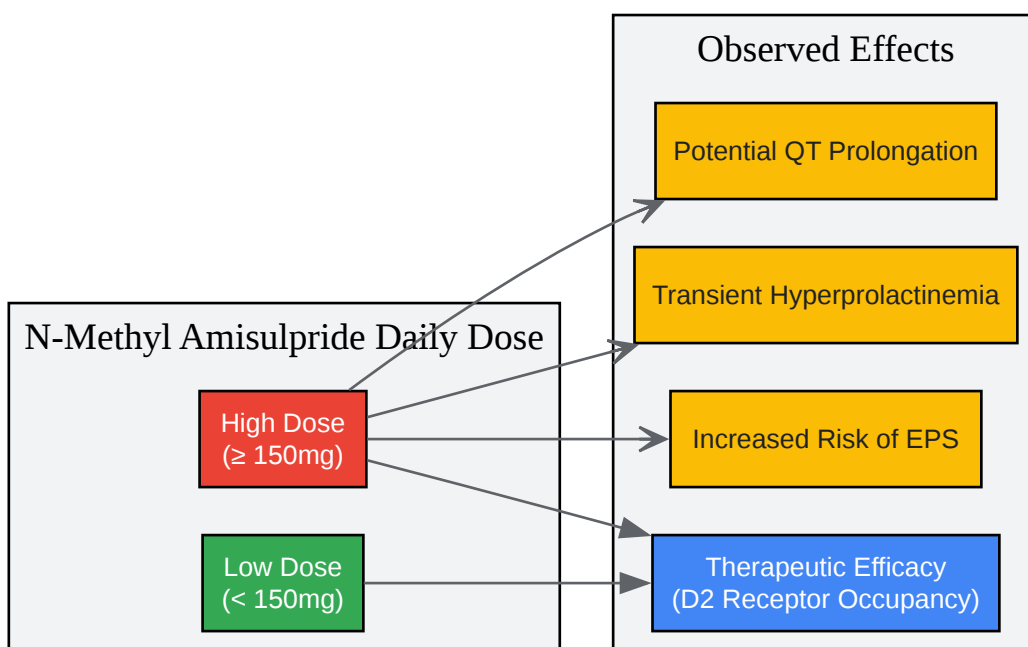
Mandatory Visualizations



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Caption: Signaling pathway of **N-Methyl Amisulpride**.





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